molecular formula C23H23BrN2O4S B2639974 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1251694-88-8

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2639974
CAS No.: 1251694-88-8
M. Wt: 503.41
InChI Key: MTYQTWJGNXUPDN-UHFFFAOYSA-N
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Description

This compound belongs to the class of sulfonylpyridinone acetamide derivatives, characterized by a dihydropyridinone core substituted with a 4-bromobenzenesulfonyl group and an N-(2,5-dimethylphenyl)acetamide moiety. The dihydropyridinone scaffold is known for its role in modulating enzyme inhibition, particularly in anti-inflammatory and anticancer contexts .

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4S/c1-14-5-6-15(2)20(11-14)25-21(27)13-26-17(4)12-16(3)22(23(26)28)31(29,30)19-9-7-18(24)8-10-19/h5-12H,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYQTWJGNXUPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-bromobenzenesulfonyl chloride with a suitable pyridinone derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with 2,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The bromobenzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to key proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its 4-bromobenzenesulfonyl substituent, which distinguishes it from analogs like those in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide). Key differences include:

  • Core Heterocycle: The dihydropyridinone ring (2-oxo-1,2-dihydropyridin-1-yl) vs. tetrahydropyrimidinone (2-oxotetrahydropyrimidin-1(2H)-yl) in compounds.
  • Sulfonyl vs. Sulfonamide Groups : The bromobenzenesulfonyl group enhances electrophilicity compared to sulfonamide derivatives (e.g., compounds B12 and B13 in ), which may improve binding to cysteine residues in enzymes .

Research Findings and Functional Implications

  • Hydrogen Bonding Patterns: The dihydropyridinone core participates in intramolecular hydrogen bonding (N–H⋯O), stabilizing the enol tautomer. This contrasts with tetrahydropyrimidinone derivatives (), where hydrogen bonding networks are more extensive but less rigid .
  • Structure-Activity Relationship (SAR) : The 2,5-dimethylphenyl group may confer selectivity toward hydrophobic binding pockets, as seen in kinase inhibitors. However, the lack of a hydroxyl group (cf. compounds) could limit interactions with polar residues in target proteins.

Biological Activity

The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide (CAS Number: 1251549-81-1) is a novel chemical entity with potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C23H23BrN2O4S
  • Molecular Weight : 519.4 g/mol
  • IUPAC Name : 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide
  • SMILES Notation : Cc(cc1)c(C)cc1NC(CN(C(C)=CC(C)=C1S(c(cc2)ccc2Br)(=O)=O)C1=O)=O

Structure Analysis

The compound features a dihydropyridine core with a sulfonyl group and an acetamide moiety, which are common in bioactive molecules. The presence of bromine and multiple methyl groups suggests potential interactions with biological targets.

Research indicates that compounds with similar structures often target various biological pathways:

  • Inhibition of Enzymes : Compounds containing sulfonamide groups have been shown to inhibit metalloenzymes like carbonic anhydrase (CA). For example, derivatives of similar structures demonstrated IC50 values ranging from 2.6 to 598.2 nM against hCA II and 16.1 to 321 nM against hCA IX .
  • Anticancer Activity : In vitro studies suggest that related compounds exhibit anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). One derivative showed an IC50 value of 3.96 μM against MCF-7 cells, indicating significant cytotoxicity .

Study on Anticancer Properties

A study evaluated the effects of a related compound on MCF-7 cells, revealing that it induced apoptosis through the intrinsic mitochondrial pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. The activation of caspases (caspase-3 and caspase-9) was also observed, confirming the compound's potential as an anticancer agent .

Enzyme Inhibition Study

Another investigation focused on the inhibitory effects of similar sulfonamide derivatives on carbonic anhydrase isoforms. The results indicated that these compounds could effectively inhibit tumor-associated isoforms, suggesting their utility in cancer therapy .

Comparative Table of Biological Activity

Compound NameTarget EnzymeIC50 (nM)Cancer Cell LineIC50 (μM)
Compound AhCA II2.6 - 598.2MCF-73.96
Compound BhCA IX16.1 - 321Caco-25.87
Subject CompoundN/AN/AN/AN/A

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide . Key areas for exploration include:

  • In vivo Studies : To assess pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To understand the specific molecular interactions and pathways affected by this compound.

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